![molecular formula C15H12BrFO3 B2536407 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 340216-53-7](/img/structure/B2536407.png)
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BFMB and is a benzaldehyde derivative. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of BFMB is not fully understood. However, it has been suggested that BFMB inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. BFMB has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFMB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. BFMB has also been found to induce apoptosis in cancer cells and inhibit cancer cell growth. Additionally, BFMB has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BFMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, BFMB has some limitations. It is not water-soluble, which makes it difficult to administer to animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of BFMB.
Zukünftige Richtungen
There are several future directions for research on BFMB. One area of research is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand the mechanism of action of BFMB and its potential side effects. Another area of research is to develop more water-soluble derivatives of BFMB, which would make it easier to administer in experiments. Additionally, more studies are needed to investigate the potential of BFMB as an antioxidant and its effects on other cellular processes.
Conclusion:
In conclusion, BFMB is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. BFMB has been found to have anticancer and anti-inflammatory properties and has been shown to inhibit the growth of various cancer cells. Further studies are needed to fully understand the mechanism of action of BFMB and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BFMB involves the reaction of 4-fluorobenzyl alcohol with 2-bromo-5-methoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of BFMB.
Wissenschaftliche Forschungsanwendungen
BFMB has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. BFMB has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKCMSFXVYCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)


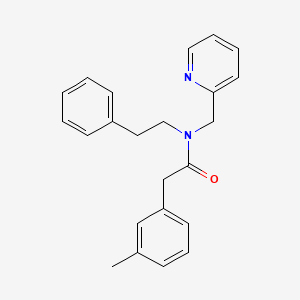

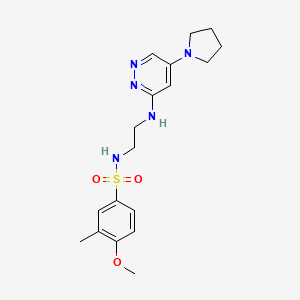
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)


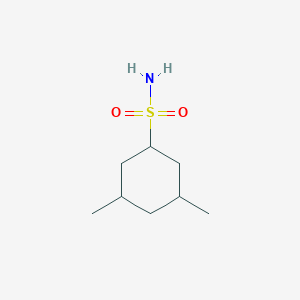
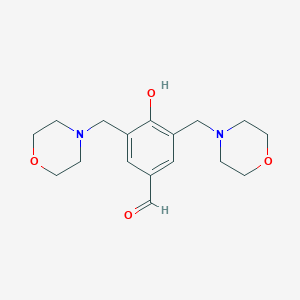
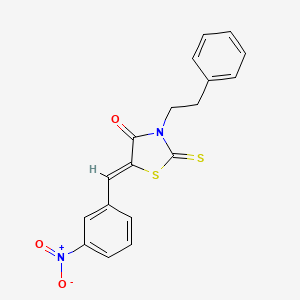
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)
